5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound classified within the family of heterocyclic aromatic compounds. It features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle, substituted at the 1-position with a methyl group and at the 2-position with a formyl group. The compound also contains a bromophenyl group, indicating the presence of a bromine atom attached to a phenyl ring at the 2-position of the pyrrole. This structural arrangement contributes to its unique chemical properties and potential applications in various fields.
Source: The compound is synthesized through various methods in laboratory settings and is available from chemical suppliers for research purposes.
Classification: It is categorized under organic compounds, specifically as an aldehyde derivative of pyrrole. Its relevance extends to medicinal chemistry, materials science, and organic synthesis.
The synthesis of 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde can be achieved through several methods:
These synthetic routes allow for the efficient production of 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde in laboratory settings.
The molecular structure of 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde can be represented by its molecular formula and its molecular weight is approximately .
CN1C=CC(=C1C=O)C2=CC=CC=C2Br
SOKVTVHGNAHIOB-UHFFFAOYSA-N
The structure features:
5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde participates in various chemical reactions due to its functional groups:
These reactions are essential for exploring its reactivity and potential applications in organic synthesis.
The mechanism of action for 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is closely linked to its structural features:
Relevant data include:
5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several significant applications:
CAS No.: 2873-38-3
CAS No.: 26627-85-0
CAS No.: 22725-64-0
CAS No.: 126654-52-2
CAS No.: 491589-22-1
CAS No.: 173449-96-2